![molecular formula C6H9ClN2 B1520059 5-Methylpyridin-3-amine hydrochloride CAS No. 957065-90-6](/img/structure/B1520059.png)
5-Methylpyridin-3-amine hydrochloride
Overview
Description
5-Methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2 . It has an average mass of 144.602 Da and a mono-isotopic mass of 144.045425 Da . It’s an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of 3-Amino-5-methylpyridine can be obtained by condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, and then reduction reaction .Molecular Structure Analysis
The molecular structure of 5-Methylpyridin-3-amine hydrochloride consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Scientific Research Applications
Pharmaceutical Intermediates
5-Methylpyridin-3-amine hydrochloride is an important intermediate in organic synthesis . It is primarily used in the production of various pharmaceuticals .
Organic Synthesis
This compound plays a crucial role in organic synthesis . It can be used to synthesize a wide range of organic compounds, contributing to the development of new materials and substances .
Organic Solvents
5-Methylpyridin-3-amine hydrochloride can also be used in the formulation of organic solvents . These solvents are used in a variety of applications, including chemical reactions, cleaning processes, and more .
Dye Production
The compound is used in the production of dyes . It can contribute to the creation of a wide spectrum of colors and shades .
Pesticide Production
5-Methylpyridin-3-amine hydrochloride is used in the synthesis of pesticides . These pesticides can be used to protect crops and plants from various pests .
Production of Spices
Interestingly, this compound can also be used in the production of spices . It can contribute to the creation of a variety of flavors .
Safety and Hazards
The safety information available indicates that 5-Methylpyridin-3-amine hydrochloride may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fumes/gas/mist/vapors/spray, wash hands and other exposed areas thoroughly after handling, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-methylpyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOSXCQXGIARSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657305 | |
Record name | 5-Methylpyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridin-3-amine hydrochloride | |
CAS RN |
957065-90-6 | |
Record name | 5-Methylpyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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